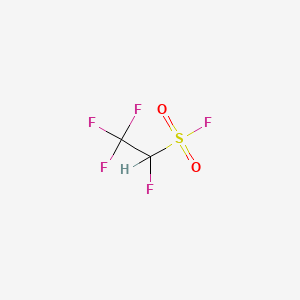

1,2,2,2-Tetrafluoroethanesulfonyl fluoride

Overview

Description

Discovery and Synthesis of Fluorinating Agents

The discovery of new fluorinating agents is crucial for various applications, including drug discovery. The synthesis of 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride, a compound with high thermal stability and resistance to hydrolysis, has been reported. This agent, known as Fluolead, demonstrates superior deoxofluorinating capabilities compared to traditional reagents like DAST. Its synthesis and the influence of substituents on its stability and reactivity have been elucidated, showcasing its potential for broad use in both academic and industrial settings .

Copolymerization Involving Sulfonyl Fluoride Groups

The copolymerization of tetrafluoroethylene with 1-fluorosulfonyl-difluoroacetylfluoride has been explored, resulting in copolymers containing sulfonyl fluoride functional groups. These groups were confirmed by infrared spectroscopy. The copolymers, which exhibit lower melting temperatures and good thermal stability, were also subjected to hydrolysis and acid treatment, revealing a specific content of SO2F groups. This study suggests a random distribution of the sulfonyl fluoride units along the polymer chain .

Novel Monomer Synthesis

A novel method for synthesizing 1,1,2,2-tetrafluoro-2-(trifluoroethenyloxy)-ethanesulfonyl fluoride has been developed. This process leverages the electrodonating character of an imidazole protective group on the sulfonyl group, facilitating the formation of a new intermediate monomer. This monomer can then be easily converted to the desired compound through a reaction with HF .

Synthesis of Strong Electron-Withdrawing Agents

The preparation of N-(trifluoromethylsulfonyl)trifluoromethanesulfonimidoyl fluoride, a key agent for creating compounds with strong electron-withdrawing and acidic properties, has been achieved. This compound was synthesized through the oxidative fluorination of N-(trifluoromethylsulfinyl)trifluoromethanesulfonamides. The resulting product can react with N-nucleophiles to form various amides, demonstrating its versatility .

Electrochemical Approach to β-Keto Sulfonyl Fluorides

An electrochemical method for synthesizing β-keto sulfonyl fluorides has been developed. This process involves the radical fluorosulfonylation of vinyl triflates using FSO2Cl as the fluorosulfonyl radical source. The method is metal-free, operates under mild conditions, and is scalable, making it an efficient route to obtain valuable β-keto sulfonyl fluorides from readily available precursors .

Scientific Research Applications

Fluorinating Derivatives and Reagents

1,2,2,2-Tetrafluoroethanesulfonyl fluoride and its derivatives are significant in the field of fluorinating reagents. They offer a range of fluorosulfonyldifluoroacetic acid derivatives such as FSO2CF2COOH and FSO2CF2COOMe. These derivatives serve as powerful difluoromethylation and trifluoromethylation reagents, efficiently incorporating CF2 groups into various chemical bonds. This has broad applications in drug design and the synthesis of novel functional materials (Zhang, Chen, Guo, Xiao, & Gu, 2014).

Preparation from Sultone

The compound can be synthesized from hexafluoropropane-2-β-sultone via sulfuric anhydride and perfluoropropene, followed by hydrolysis and fluorination. This preparation method is essential for producing various fluorochemicals (Nurgalieva, Bispen, Il’in, Moldavskii, & Rozhkova, 2007).

Copolymerization and Functional Monomers

1,2,2,2-Tetrafluoroethanesulfonyl fluoride is utilized in copolymerization with tetrafluoroethylene (TFE), forming copolymers containing sulfonyl fluoride functional groups. These copolymers, upon hydrolysis, exhibit promising properties for various industrial applications, including in the creation of cation-exchange membranes (Kostov, Kotov, Ivanov, & Todorova, 1993).

Synthetic Applications in Catalysis

1,1,2,2-Tetrafluoroethanesulfonyl acid, a derivative, has been explored for its applications in catalysis. It offers an alternative to triflic acid due to its low volatility and ease of handling. This superacid can catalyze several palladium-catalyzed coupling reactions, expanding its utility in synthetic chemistry (Rostovtsev, Bryman, Junk, Harmer, & Carcani, 2008).

Electrophilic Fluorination

1,2,2,2-Tetrafluoroethanesulfonyl fluoride is part of the synthesis of unique fluorine-containing compounds, notably in electrophilic fluorination reactions. These reactions are crucial in the development of user-friendly fluorinating agents, expanding the scope of organic synthesis (Banks, 1998).

Decomposition and Environmental Impact

Research on the decomposition of related perfluorinated sulfonic acids,which are similar in structure to 1,2,2,2-Tetrafluoroethanesulfonyl fluoride, shows their thermal decomposition under elevated temperatures. This is particularly relevant in scenarios like open fires and incineration, where materials containing such compounds are involved. Understanding their decomposition is crucial for assessing environmental impact and safety concerns (Altarawneh, 2021).

Electrochemical Synthesis

The compound has been studied in the context of electrochemical synthesis methods. An environmentally benign electrochemical approach has been reported for preparing sulfonyl fluorides, including those related to 1,2,2,2-Tetrafluoroethanesulfonyl fluoride. This method utilizes thiols or disulfides with KF, presenting a mild and broadly applicable approach (Laudadio, Bartolomeu, Verwijlen, Cao, de Oliveira, & Noël, 2019).

Conversion into Fluorides

The compound is used in the conversion of primary or secondary alcohols into fluorides. A combination of related perfluoro-1-butanesulfonyl fluoride and tetrabutylammonium triphenyldifluorosilicate under mild conditions yields the corresponding fluorides. This conversion demonstrates the utility of 1,2,2,2-Tetrafluoroethanesulfonyl fluoride in organic synthesis (Zhao, Zhuang, Fang, Xue, & Zhou, 2009).

Polysulfates and Polysulfonates Synthesis

Bifluoride-catalyzed sulfur(VI) fluoride exchange reactions involving compounds related to 1,2,2,2-Tetrafluoroethanesulfonyl fluoride have been used to synthesize polysulfates and polysulfonates. These polymers have exceptional mechanical properties and are valuable in engineering applications (Gao, Zhang, Zheng, Zhou, Klivansky, Lu, Liu, Dong, & Wu, 2017).

Fluorination with Aqueous Bifluoride

The compound is involved in nucleophilic fluorination reactions. A study on the fluorination of sulfonyl chlorides with aqueous bifluoride solution highlights its role in the synthesis of acyl fluorides and minimizing side reactions (Talko & Barbasiewicz, 2018).

properties

IUPAC Name |

1,2,2,2-tetrafluoroethanesulfonyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HF5O2S/c3-1(2(4,5)6)10(7,8)9/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQAPHIQIAHGITH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)(F)S(=O)(=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HF5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50880177 | |

| Record name | 1,2,2,2-Tetrafluoroethanesulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50880177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,2,2-Tetrafluoroethanesulfonyl fluoride | |

CAS RN |

2127-74-4 | |

| Record name | 1,2,2,2-Tetrafluoroethanesulfonyl fluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2127-74-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanesulfonyl fluoride, 1,2,2,2-tetrafluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002127744 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanesulfonyl fluoride, 1,2,2,2-tetrafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2,2,2-Tetrafluoroethanesulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50880177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

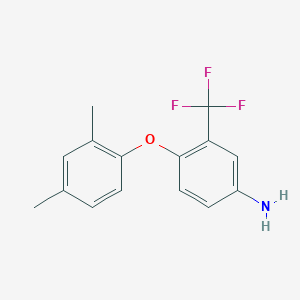

![N-{3-[4-Amino-2-(trifluoromethyl)phenoxy]phenyl}-N,N-dimethylamine](/img/structure/B1345877.png)

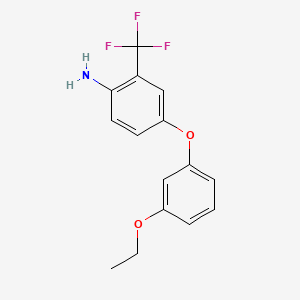

![Methyl 3-[4-amino-2-(trifluoromethyl)phenoxy]-benzoate](/img/structure/B1345878.png)

![N-[3-(4-Amino-2-methylphenoxy)phenyl]acetamide](/img/structure/B1345892.png)